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Aluminum, (glycinato-N,O)dihydroxy-, hydrate, (T-4)-

Cat. No.: B1256101
CAS No.: 41354-48-7
M. Wt: 153.07 g/mol
InChI Key: UTUUIUQHGDRVPU-UHFFFAOYSA-K
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Description

Historical Context of Dihydroxyaluminum Aminoacetate Discovery and Early Chemical Development

The development of dihydroxyaluminum aminoacetate is rooted in the post-World War II era, with its synthesis being a notable advancement in the field of medicinal chemistry. chattemchemicals.com One of the early methods for its preparation involved the reaction of aluminum isopropoxide in isopropanol (B130326) with an aqueous solution of glycine (B1666218). drugfuture.com This period saw a surge in research focused on developing new therapeutic agents, and the synthesis of dihydroxyaluminum aminoacetate was a part of this broader scientific endeavor. chattemchemicals.com Early research highlighted its properties as a buffer, capable of maintaining a stable pH. medchemexpress.com

Chemical Significance and Research Relevance of Dihydroxyaluminum Aminoacetate

The chemical significance of dihydroxyaluminum aminoacetate lies in its structure as a coordination complex and its resulting chemical properties. The presence of both a bidentate amino acid ligand (glycine) and hydroxide (B78521) ligands gives the molecule a unique combination of characteristics. cymitquimica.com Glycine coordinates to the aluminum ion through both the nitrogen of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable chelate ring. cymitquimica.com

Research into dihydroxyaluminum aminoacetate has explored its utility in various applications. It has been investigated for its role as a cross-linking agent in the formation of hydrogels. science.govwho.intnih.gov In these applications, the aluminum ions released from the compound can interact with polymers containing carboxyl groups, such as polyacrylates, to form a three-dimensional network structure. who.intnih.gov The degree of cross-linking, and thus the viscoelastic properties of the hydrogel, can be influenced by the concentration of dihydroxyaluminum aminoacetate. nih.gov

Furthermore, studies have examined the compound's ability to interact with other substances, such as phosphate (B84403) ions. researchgate.net Its potential applications extend to its use as a stabilizer in certain pharmaceutical formulations and as a component in agricultural products to enhance nutrient uptake in plants. chemimpex.com

Structural Archetype within Aluminum-Glycine Coordination Compounds

Dihydroxyaluminum aminoacetate serves as a fundamental example of an aluminum-glycine coordination compound. The glycine molecule, being the simplest amino acid, acts as a bidentate ligand, binding to the central aluminum atom. cymitquimica.comcymitquimica.com This interaction is a classic example of chelation, where a single ligand binds to a central metal ion at two points.

The coordination of glycine to aluminum is a subject of interest in inorganic and bioinorganic chemistry. The study of such simple complexes provides insight into the more complex interactions between aluminum and biological molecules like proteins. The presence of hydroxyl groups in the structure of dihydroxyaluminum aminoacetate also influences its chemical behavior, including its solubility and reactivity. cymitquimica.com The hydrated form of the compound contains water molecules within its crystal structure, which can affect its stability. cymitquimica.com

Spectroscopic techniques, such as infrared (IR) spectroscopy, have been used to characterize the compound and confirm the coordination of the glycine ligand to the aluminum ion. nih.govindiamart.com Thermogravimetric analysis has also been employed to study its thermal decomposition. researchgate.netresearchgate.net

Interactive Data Table: Physicochemical Properties of Dihydroxyaluminum Aminoacetate

PropertyValueReference
Molecular Formula C₂H₆AlNO₄ nih.gov
Molecular Weight 135.06 g/mol nih.gov
Appearance White to off-white crystalline powder spectrumchemical.comindiamart.com
Odor Odorless spectrumchemical.com
Solubility Insoluble in water and organic solvents; soluble in dilute mineral acids and in solutions of fixed alkalies. drugfuture.comindiamart.com
pH (1 in 25 aqueous suspension) 6.5 - 7.5 drugfuture.comdrugfuture.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8AlNO5 B1256101 Aluminum, (glycinato-N,O)dihydroxy-, hydrate, (T-4)- CAS No. 41354-48-7

Properties

CAS No.

41354-48-7

Molecular Formula

C2H8AlNO5

Molecular Weight

153.07 g/mol

IUPAC Name

aluminum;2-aminoacetate;dihydroxide;hydrate

InChI

InChI=1S/C2H5NO2.Al.3H2O/c3-1-2(4)5;;;;/h1,3H2,(H,4,5);;3*1H2/q;+3;;;/p-3

InChI Key

UTUUIUQHGDRVPU-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)O[Al])N.O.O

Synonyms

aluminum glycinate, basic
DHAAA
dihydroxy aluminum glycinate
dihydroxyaluminum aminoacetate
proacid

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Dihydroxyaluminum Aminoacetate

Conventional Synthetic Pathways to Dihydroxyaluminum Aminoacetate

The traditional synthesis of dihydroxyaluminum aminoacetate primarily involves the reaction between aminoacetic acid (glycine) and an aluminum alcoholate. This method has been a cornerstone of its industrial production.

Reaction of Aminoacetic Acid with Aluminum Alcoholates

The foundational method for preparing dihydroxyaluminum aminoacetate involves reacting aminoacetic acid with an aluminum alcoholate, such as aluminum isopropoxide. google.comdrugfuture.com In this process, aminoacetic acid is first dissolved in water. Subsequently, the aluminum alcoholate, often dissolved in an alcohol like isopropanol (B130326), is added to the aqueous glycine (B1666218) solution. google.comdrugfuture.com This reaction leads to the formation of dihydroxyaluminum aminoacetate as a precipitate.

A key aspect of this synthesis is the use of aluminum alcoholates with alcohol groups containing 2 to 5 carbon atoms. google.com The reaction is typically carried out in an aqueous medium where the aminoacetic acid is first dissolved. google.com

Temperature Control and Reaction Conditions in Dihydroxyaluminum Aminoacetate Synthesis

Careful control of the reaction temperature is a critical factor in the synthesis of dihydroxyaluminum aminoacetate, significantly influencing the properties of the final product. google.com To produce a water-gellable form of the compound, the reaction temperature should be maintained below 60°C, and preferably below 50°C. google.com This is achieved by cooling the reaction mixture, for instance, by adding ice during the addition of the aluminum alcoholate. google.com

In contrast, older methods described reacting the components at a higher temperature of about 80°C, which resulted in a product that was not readily water-gellable. google.com The molar ratio of water to aminoacetic acid in the reaction medium is also an important parameter, with at least 8 molecular proportions of water being recommended for every molecular proportion of aminoacetic acid to yield a gellable product. google.com

Novel Approaches in Dihydroxyaluminum Aminoacetate Synthesis

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing dihydroxyaluminum aminoacetate. These novel approaches explore alternative starting materials and incorporate principles of green chemistry.

Alternative Precursors and Reagents for Dihydroxyaluminum Aminoacetate Production

While the reaction of aminoacetic acid and aluminum isopropoxide remains a common method, research into alternative precursors is ongoing. google.comdrugfuture.com Some studies have explored the use of different aluminum sources and cross-linking agents in formulations containing dihydroxyaluminum aminoacetate. For instance, in the development of hydrogel patches, dihydroxyaluminum aminoacetate is used as a cross-linking agent in combination with polymers like poly(N-vinylpyrrolidone-co-acrylic acid) (PVPAA) and poly(methyl vinyl ether-alt-maleic anhydride) (PMVEMA). researchgate.netnih.gov In these systems, tartaric acid is sometimes employed as a regulator of the cross-linking reaction. who.int

The synthesis of related aluminum compounds, such as dihydroxyaluminum sodium carbonate, involves the reaction of aluminum hydroxide (B78521) with sodium bicarbonate, suggesting that alternative aluminum hydroxides could potentially serve as precursors for dihydroxyaluminum aminoacetate under specific reaction conditions. uomustansiriyah.edu.iq

Green Chemistry Principles in Dihydroxyaluminum Aminoacetate Synthesis

The application of green chemistry principles to the synthesis of dihydroxyaluminum aminoacetate is an area of growing interest. This includes the use of water as a solvent, which is already a feature of conventional methods. google.com Further developments could focus on minimizing energy consumption by optimizing reaction temperatures and reducing the use of organic solvents like isopropanol, which is used to dissolve the aluminum alcoholate in some procedures. drugfuture.com The development of water-based pressure-sensitive adhesives incorporating dihydroxyaluminum aminoacetate as a cross-linker also aligns with green chemistry principles by avoiding volatile organic compounds. researchgate.netnih.gov

Crystallization and Purification Techniques for Dihydroxyaluminum Aminoacetate

After synthesis, the crude dihydroxyaluminum aminoacetate is typically recovered as a solid from the reaction slurry. google.com Purification techniques are then employed to obtain a product of the desired quality.

The solid product is separated from the liquid by filtration. google.com Subsequent drying is necessary to remove residual solvents and water. google.com In some historical methods, drying was performed at temperatures up to 160°C. google.com The United States Pharmacopeia (USP) specifies a loss on drying test where the substance is dried at 130°C to a constant weight, with a maximum loss of 14.5% of its weight. drugfuture.comuspbpep.com

For higher purity, techniques like crystallization can be utilized. cphi-online.comcphi-online.com The final product is typically a very fine, white to off-white powder. drugfuture.commedchemexpress.com Quality control tests, such as those for pH, nitrogen content, and the absence of impurities like isopropyl alcohol, are performed to ensure the product meets pharmacopeial standards. drugfuture.comuspbpep.com The pH of a 1 in 25 aqueous suspension is expected to be between 6.5 and 7.5. drugfuture.comuspbpep.com

Interactive Data Table: Synthesis Parameters for Dihydroxyaluminum Aminoacetate

ParameterConventional MethodGellable Product Method
Reactants Aminoacetic Acid, Aluminum AlcoholateAminoacetic Acid, Aluminum Alcoholate (C2-C5)
Solvent Water, IsopropanolCold Water
Temperature ~80°C< 60°C (preferably < 50°C)
Key Condition High TemperatureStrict Temperature Control
Product Property Not readily water-gellableWater-gellable

Scale-Up Considerations and Industrial Synthesis of Dihydroxyaluminum Aminoacetate

The transition from laboratory-scale synthesis to industrial production of dihydroxyaluminum aminoacetate necessitates a thorough evaluation of process parameters, equipment design, and economic feasibility. The primary industrial method involves the controlled reaction of an aluminum alcoholate with aminoacetic acid (glycine) in an aqueous medium. google.com Key considerations in this scale-up process include managing reaction thermodynamics, ensuring reactant homogeneity, and optimizing product isolation and purification for large-scale batches.

A widely referenced method for industrial synthesis involves the slow addition of an aluminum alcoholate, such as aluminum isopropoxide, to a chilled aqueous solution of aminoacetic acid. google.com A critical factor in this process is rigorous temperature control. The reaction is exothermic, and maintaining the temperature of the mixture below 60°C, and preferably below 50°C, is crucial for the formation of the desired water-gellable dihydroxyaluminum aminoacetate. google.com This is often achieved in an industrial setting by using jacketed reactors with cooling systems or by the direct addition of ice to the reaction mixture. google.com

The molar ratio of the reactants and the solvent is another vital parameter. For instance, a reaction medium containing at least eight molecular proportions of water for every molecular proportion of aminoacetic acid is specified to produce a desirable reaction slurry. google.com Following the reaction, the solid dihydroxyaluminum aminoacetate is recovered from the slurry, a step that on an industrial scale involves processes like filtration, washing, and drying. google.com

The table below outlines the key parameters for the synthesis of gellable dihydroxyaluminum aminoacetate based on established methodologies. google.com

ParameterConditionPurpose
Reactants Aminoacetic Acid, Aluminum Alcoholate (e.g., aluminum isopropoxide)Formation of the aluminum-amino acid complex.
Solvent WaterTo dissolve aminoacetic acid and facilitate the reaction.
Temperature Kept below 60°C (preferably below 50°C)To control the exothermic reaction and ensure the formation of the desired product form.
Water to Aminoacetic Acid Ratio At least 8 molecular proportions of water to 1 of aminoacetic acidTo create an appropriate reaction slurry.
Addition Method Slow addition of aluminum alcoholate to the aminoacetic acid solutionTo manage heat generation and maintain temperature control.
Post-Reaction Step Recovery of solids from the reaction slurryIsolation of the final product.

Scaling up this synthesis presents several challenges that require specific engineering solutions to ensure consistent product quality, yield, and safety on an industrial level. The primary considerations and the corresponding industrial approaches are detailed in the interactive table below.

Scale-Up Challenges and Industrial Solutions

Challenge Industrial Solution
Heat Management Utilization of large, jacketed reactors with efficient cooling systems (e.g., chilled water or glycol circuits). Implementation of automated temperature monitoring and control systems to manage the exothermic reaction.
Reactant Dosing and Mixing Use of calibrated automated dosing pumps for the precise and slow addition of liquid reactants like aluminum isopropoxide. Installation of high-torque agitators designed to ensure homogeneity in large-volume, viscous slurries.
Product Isolation and Handling Employment of large-scale filtration equipment, such as filter presses or centrifugal decanters, to efficiently separate the solid product from the reaction slurry. This is followed by industrial dryers (e.g., tray dryers or fluid bed dryers) to achieve the specified low moisture content.
Process Control and Consistency Integration of Process Analytical Technology (PAT) to monitor critical parameters like pH, temperature, and particle size in real-time. This ensures batch-to-batch reproducibility and adherence to quality specifications.

| By-product Management | Implementation of distillation and recovery systems to capture and potentially recycle by-products, such as the alcohol formed from the hydrolysis of the aluminum alcoholate (e.g., isopropyl alcohol). |

In some applications, dihydroxyaluminum aminoacetate is used as a cross-linking agent, for example, with polymers like sodium polyacrylate to form gels. who.intresearchgate.net The properties of the final gel can be influenced by the characteristics of the dihydroxyaluminum aminoacetate used, making the control of its synthesis parameters critical for downstream applications. Optimization of the manufacturing process, therefore, focuses on achieving a consistent particle size, purity, and reactivity to meet the demands of its use in complex formulations. google.com

Advanced Structural Elucidation and Spectroscopic Characterization of Dihydroxyaluminum Aminoacetate

Detailed X-ray Crystallography of Dihydroxyaluminum Aminoacetate

X-ray Powder Diffraction (XRPD) is a primary technique for the structural analysis of crystalline materials. It provides a unique "fingerprint" based on the material's crystal lattice, allowing for phase identification, characterization of new solid forms, and assessment of crystallinity. americanpharmaceuticalreview.commalvernpanalytical.com While a detailed single-crystal X-ray structure of dihydroxyaluminum aminoacetate, which would provide precise atomic coordinates, bond lengths, and bond angles, is not extensively reported in publicly accessible literature, XRPD is frequently employed to characterize it, particularly within pharmaceutical formulations.

In practice, XRPD is used to confirm the identity and crystalline nature of dihydroxyaluminum aminoacetate in complex mixtures. researcher.lifegoogleapis.commdpi.com The technique can readily distinguish between crystalline material, which produces a pattern of sharp diffraction peaks, and amorphous material, which yields a broad, featureless halo. americanpharmaceuticalreview.com This is critical in formulation science, where dihydroxyaluminum aminoacetate might be used as a crystalline powder or as part of an amorphous matrix. For instance, in the analysis of illicit drugs or pharmaceutical preparations, XRPD has proven to be a valuable tool for identifying constituents, even in complex mixtures where other methods like IR or Raman spectroscopy may be inconclusive. frontiersin.org Although specific lattice parameters for dihydroxyaluminum aminoacetate are not detailed, the application of XRPD confirms its crystalline structure in various preparations and serves as a fundamental quality control method.

Spectroscopic Investigations of Dihydroxyaluminum Aminoacetate

Spectroscopic techniques are indispensable for probing the molecular structure, bonding, and environment of dihydroxyaluminum aminoacetate.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of dihydroxyaluminum aminoacetate. nih.gov These methods detect the characteristic vibrations of chemical bonds (stretching, bending, etc.).

The IR spectrum of dihydroxyaluminum aminoacetate is characterized by absorption bands corresponding to its constituent parts: the aminoacetate (glycinate) ligand and the aluminum-hydroxyl groups. Analysis of related peptides and coordination complexes allows for the assignment of these vibrational modes. nih.gov For the glycinate (B8599266) ligand, key vibrations include N-H stretching, C=O stretching (from the carboxylate group), and C-N stretching. The aluminum-hydroxyl (Al-OH) and aluminum-oxygen (Al-O) bonds also give rise to characteristic bands, typically in the lower frequency region of the spectrum. The presence of water of hydration will be indicated by a broad O-H stretching band.

Table 1: Expected Characteristic Vibrational Modes for Dihydroxyaluminum Aminoacetate
Functional GroupVibrational ModeExpected Wavenumber Range (cm-1)Notes
Amino Group (-NH2)N-H Stretch3200 - 3400Typically appears as one or two sharp peaks.
N-H Bend1580 - 1650Overlaps with C=O stretch region.
Carboxylate Group (-COO-)Asymmetric C=O Stretch1550 - 1610Strong absorption, characteristic of the deprotonated carboxyl group.
Symmetric C=O Stretch1380 - 1420Another key indicator of the carboxylate form.
Hydroxyl Groups (Al-OH, H2O)O-H Stretch3000 - 3600A broad band indicates hydrogen bonding from both coordinated hydroxides and water of hydration.
Al-O-H Bend950 - 1150Bending vibrations involving the aluminum-coordinated hydroxyl group.
Aluminum-Ligand BondsAl-O Stretch400 - 700Vibrations corresponding to the bonds between aluminum and oxygen atoms from both the hydroxyl and carboxylate groups.

Raman spectroscopy provides complementary information and is particularly useful for analyzing the Al-O skeletal modes and symmetric vibrations. mdpi.comresearchgate.net Together, these techniques confirm the chelation of the glycinate ligand to the aluminum center through the carboxylate oxygen and the amino nitrogen, and the presence of dihydroxy groups.

NMR spectroscopy is a premier technique for elucidating molecular structure in both solution and solid states. For dihydroxyaluminum aminoacetate, both 27Al and 1H NMR are highly informative.

27Al NMR: As a quadrupolar nucleus with 100% natural abundance, 27Al is a sensitive probe of the local environment around the aluminum atom. huji.ac.ilnih.gov Solution-state 27Al NMR studies reveal that the speciation of aluminum in aqueous solutions is complex. Rather than a single species, a mixture of monomeric and polymeric aluminum hydroxides can exist, with the specific species depending on factors like pH and concentration. scispace.com Studies on related systems show that aluminum can exist in different coordination environments, primarily octahedral (six-coordinate) and tetrahedral (four-coordinate), which give rise to distinct chemical shifts. researchgate.net Solid-state 27Al NMR studies on amorphous aluminum hydroxides have also identified pentacoordinate aluminum species. researchgate.net

Table 2:27Al NMR Characterization of Aluminum Species
Coordination EnvironmentTypical Chemical Shift (ppm)Associated Species
Octahedral (AlO6)~0 to 10Common for monomeric and polymeric aqua/hydroxo complexes in solution and in crystalline hydroxides like gibbsite. researchgate.netacs.org
Pentahedral (AlO5)~30 to 40Observed in amorphous or transition aluminum phases. researchgate.net
Tetrahedral (AlO4)~50 to 80Indicates a more condensed aluminum environment, found in some polymeric species and aluminates. researchgate.net

Mass spectrometry (MS) provides precise information on the molecular weight and elemental composition of a compound. For dihydroxyaluminum aminoacetate, high-resolution mass spectrometry can confirm its molecular formula. Electrospray Ionization (ESI), a soft ionization technique, is particularly well-suited for analyzing coordination complexes and studying speciation in solution. mcgill.ca

ESI-MS studies on hydrolyzed aluminum solutions have been instrumental in identifying a variety of monomeric and polymeric aluminum-containing ions in the gas phase that reflect the species present in solution. scispace.comresearchgate.net These studies show the presence of species like [Al(OH)2(H2O)n]+ and various polymeric complexes, providing direct evidence for the complex equilibria that govern aluminum chemistry in aqueous environments. scispace.comresearchgate.net

Table 3: Molecular Mass Properties of Dihydroxyaluminum Aminoacetate (Anhydrous)
PropertyValueReference
Molecular FormulaC2H6AlNO4 nih.gov
Molecular Weight135.06 g/mol nih.gov
Exact Mass135.0112211 Da nih.gov
Monoisotopic Mass135.0112211 Da nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure (e.g., 27Al NMR, 1H NMR for ligand)

Electron Microscopy and Diffraction Techniques for Dihydroxyaluminum Aminoacetate Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography, morphology, and microstructure of solid materials. While studies focusing on the morphology of pure, isolated dihydroxyaluminum aminoacetate powder are not widely available, SEM has been extensively used to characterize the microstructure of formulations where it is a key component. google.com

In many applications, such as in cataplasms or hydrogels, dihydroxyaluminum aminoacetate acts as a cross-linking agent for polymers like sodium polyacrylate. researchgate.netmdpi.comscience.gov SEM images of these systems reveal a porous, three-dimensional network or mesh-like structure. researchgate.net This microstructure is crucial for the material's properties, such as its viscoelasticity and drug release characteristics. The dihydroxyaluminum aminoacetate facilitates the formation of this "gel-like" structure by forming ionic cross-links between the polymer chains. researchgate.net Therefore, while SEM does not typically focus on the primary particle morphology of the compound itself, it is vital for understanding its functional role in creating complex microstructures in multicomponent systems.

Solid-State Characterization of Dihydroxyaluminum Aminoacetate Polymorphs

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can have different physical properties. While polymorphism is well-documented for related compounds like aluminum hydroxide (B78521), which exists in forms such as gibbsite, bayerite, nordstrandite, and doyleite, the specific polymorphs of dihydroxyaluminum aminoacetate are not extensively characterized in the literature. cir-safety.orgcir-safety.org

However, solid-state characterization techniques provide insight into the structural nature of the compound, even if distinct polymorphs are not isolated. Solid-state NMR (ssNMR), particularly 27Al MAS NMR, is a powerful tool for probing the local environment of aluminum in the solid state. researchgate.netmdpi.com Studies on amorphous aluminum hydroxides, which can be considered structurally analogous to non-crystalline or poorly crystalline forms of dihydroxyaluminum aminoacetate, have shown the presence of multiple aluminum coordination sites simultaneously (four-, five-, and six-coordinate Al). researchgate.net This indicates significant structural disorder at the atomic level. The presence of these different coordinations within a single solid sample suggests a high degree of structural heterogeneity, which is a key characteristic of amorphous or polymorphic systems that lack long-range order.

Table 4: List of Compounds Mentioned
Compound Name
Dihydroxyaluminum aminoacetate
Aluminum hydroxide
Gibbsite
Bayerite
Nordstrandite
Doyleite
Sodium polyacrylate

Coordination Chemistry of Dihydroxyaluminum Aminoacetate

Ligand Properties of Aminoacetate in Dihydroxyaluminum Aminoacetate Complexation

The aminoacetate anion (glycinate), derived from the deprotonation of the amino acid glycine (B1666218), functions as the primary organic ligand in this complex. vaia.combartleby.com Its structure contains two different donor atoms—the nitrogen of the amino group and an oxygen of the carboxylate group—which allows for chelation. vaia.com

In the dihydroxyaluminum aminoacetate complex, the glycinate (B8599266) anion acts as a bidentate ligand. cymitquimica.comcymitquimica.com It forms two coordination bonds with the central aluminum ion, one through the amino nitrogen and the other through a carboxylate oxygen. vaia.comjocpr.com This mode of coordination results in the formation of a highly stable five-membered chelate ring (Al-O-C-C-N), a common feature in metal-amino acid complexes. wikipedia.org This chelation enhances the stability of the complex compared to coordination with monodentate ligands.

Table 1: Ligand Properties of the Aminoacetate (Glycinate) Ion

Property Description Source(s)
Ligand Type Bidentate cymitquimica.comvaia.combartleby.com
Donor Atoms 1x Amino Nitrogen (N), 1x Carboxylate Oxygen (O) vaia.comjocpr.comwikipedia.org
Chelate Ring Forms a stable 5-membered ring with the metal center wikipedia.org

| Charge | Anionic (-1) | vaia.combartleby.com |

Bidentate Coordination Modes of Glycine to Aluminum

Stability and Speciation of Dihydroxyaluminum Aminoacetate in Aqueous and Non-Aqueous Systems

The stability of dihydroxyaluminum aminoacetate is influenced by its environment, particularly pH. Under standard conditions, the compound is stable. kingofchemicals.commubychem.com However, its speciation—the distribution of an element among different chemical forms—is highly dependent on the chemical surroundings.

In aqueous systems, the behavior is governed by the hydrolytic chemistry of aluminum. nih.gov At a pH below 5, the hexahydrated aluminum ion, [Al(H₂O)₆]³⁺, is the predominant species. nih.govnih.gov As the pH increases, this ion undergoes deprotonation to form various mononuclear and polynuclear hydroxyl-aluminum species. nih.govresearchgate.net Dihydroxyaluminum aminoacetate itself forms a suspension in water with a pH between 6.5 and 7.5. kingofchemicals.commubychem.com In acidic environments, it reacts, which is consistent with the known incompatibilities of the compound with acids. kingofchemicals.com This reactivity leads to a change in its chemical form, with the compound exhibiting a buffering effect. medchemexpress.com

Information on its behavior in non-aqueous systems is less prevalent, though its synthesis can be achieved by reacting an aluminum alcoholate with glycine, a process that can occur in an alcohol medium. google.comgoogle.com When heated to decomposition, the compound breaks down to form carbon dioxide, carbon monoxide, nitrogen oxides, and aluminum oxide. kingofchemicals.commubychem.com

Table 2: Stability and Physicochemical Data for Dihydroxyaluminum Aminoacetate

Parameter Value / Description Source(s)
Physical State White crystalline powder or viscous suspension (magma) mubychem.comuomustansiriyah.edu.iq
pH (in water suspension) 6.5 - 7.5 kingofchemicals.commubychem.com
Stability Stable under ordinary use and storage conditions kingofchemicals.commubychem.com
Incompatibilities Acids, oxidizing agents, heat kingofchemicals.commubychem.com

| Hazardous Decomposition | Forms CO₂, CO, nitrogen oxides, and aluminum oxide upon heating | kingofchemicals.commubychem.com |

Comparative Coordination Chemistry with Other Aluminum Carboxylates and Aminocarboxylates

The coordination chemistry of aluminum is diverse, with carboxylate and aminocarboxylate ligands forming a wide array of structures. academie-sciences.fracs.org

Aluminum Carboxylates: These are complexes where the ligand is a simple carboxylate. Unlike the bidentate chelation seen in the glycinate complex, many aluminum carboxylates form multinuclear structures. tandfonline.com For example, the reaction of trimethylaluminum (B3029685) with phthalic acid yields a tetranuclear adduct where the carboxylate groups act as bridging ligands in a syn-anti conformation. acs.org Aluminum can also form complexes with hydroxy-carboxylic acids like lactic acid, where coordination can occur through both the hydroxyl and carboxylate groups. academie-sciences.fr

Aluminum Aminocarboxylates: This class includes complexes with ligands possessing both amine and carboxylate functionalities. diva-portal.org While dihydroxyaluminum aminoacetate is a simple mononuclear complex, other aminocarboxylates can form more elaborate structures. For instance, ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that can coordinate to aluminum through multiple nitrogen and oxygen atoms, forming very stable complexes that can influence the dissolution of minerals like goethite. diva-portal.org

Table 3: Comparative Overview of Aluminum Complexes

Complex Ligand Ligand Type Coordination Features Source(s)
Dihydroxyaluminum Aminoacetate Glycinate Aminocarboxylate Mononuclear; bidentate N,O-chelation cymitquimica.comwikipedia.org
Aluminum Phthalate Adduct Phthalate Carboxylate Tetranuclear; bridging bidentate ligands acs.org
Aluminum Lactate Complex Lactate Hydroxy-carboxylate Mononuclear; coordination via hydroxyl and monodentate carboxylate academie-sciences.fr

| Aluminum-EDTA Complex | EDTA | Aminocarboxylate | Mononuclear; multidentate chelation | diva-portal.org |

Theoretical Studies on Bonding and Electronic Structure of Dihydroxyaluminum Aminoacetate

While specific theoretical studies focusing exclusively on the isolated dihydroxyaluminum aminoacetate molecule are not extensively documented, insights can be drawn from Density Functional Theory (DFT) calculations on related systems.

DFT studies on the adsorption of glycine onto alumina (B75360) surfaces indicate that the interaction between aluminum and the carboxylate oxygen (Al-O) is strongly favored and has a significant iono-covalent character. acs.org Research on aluminum phthalocyanine (B1677752) complexes interacting with amino acids like glycine further supports these findings. nih.gov These studies show that the presence of water as a solvent can reduce the distance between the aluminum ion and the carboxylate oxygen, suggesting a strengthening of the bond. nih.gov The interaction energy between aluminum and the deprotonated carboxylate group of glycine is calculated to be substantial. nih.gov

These theoretical models confirm that the primary bonding in dihydroxyaluminum aminoacetate involves a strong, partially covalent, partially ionic interaction between the Al³⁺ ion and the oxygen and nitrogen donor atoms of the glycinate and hydroxyl ligands. The calculations underscore the stability of the chelate structure formed by the bidentate coordination of glycinate.

Table 4: Summary of Theoretical Insights from Related Aluminum-Glycine Systems

Finding Implication for Dihydroxyaluminum Aminoacetate Source(s)
Al-O Bond Nature The bond is primarily iono-covalent. acs.org
Coordination Preference The carboxylate group of glycine shows preferential binding to aluminum. acs.org
Solvent Effects (Water) The aqueous environment may strengthen the Al-O bond by reducing the bond distance. nih.gov

| Structural Impact | Axial coordination of amino acids can alter the electronic structure and geometry of the aluminum center. | nih.gov |

Table 5: Chemical Compounds Mentioned in this Article

Compound Name Chemical Formula / Type
Dihydroxyaluminum aminoacetate C₂H₆AlNO₄
Aluminum Glycinate C₂H₆AlNO₄
Glycine C₂H₅NO₂
Glycinate C₂H₄NO₂⁻
Aluminum Hydroxide (B78521) Al(OH)₃
Aluminum Oxide Al₂O₃
Phthalic Acid C₈H₆O₄
Lactic Acid C₃H₆O₃
Ethylenediaminetetraacetic acid (EDTA) C₁₀H₁₆N₂O₈
Trimethylaluminum C₆H₁₈Al₂
Aluminum Isopropoxide C₉H₂₁AlO₃
Carbon Dioxide CO₂
Carbon Monoxide CO

Mechanistic Investigations of Dihydroxyaluminum Aminoacetate Reactivity and Interactions

Chemical Acid Neutralization Mechanisms of Dihydroxyaluminum Aminoacetate

Dihydroxyaluminum aminoacetate is recognized for its function as an antacid, where its primary role is to neutralize excess gastric acid. patsnap.com The mechanism involves a chemical reaction with hydrochloric acid (HCl) present in the stomach, which results in the formation of aluminum chloride and water. patsnap.com This reaction effectively increases the pH of the stomach's contents, thereby reducing acidity. patsnap.com

The acid-neutralizing action of dihydroxyaluminum aminoacetate is characterized as both prompt and prolonged. researchgate.net Studies comparing it to other aluminum-containing antacids, such as dried aluminum hydroxide (B78521) gel, have shown that dihydroxyaluminum aminoacetate reacts more rapidly. researchgate.net The fundamental reaction with hydrochloric acid is as follows:

(HO)₂Al(NH₂CH₂COO) + 3HCl → AlCl₃ + NH₂CH₂COOH + 2H₂O

The kinetics of this neutralization have been studied, particularly in the presence of digestive enzymes like pepsin. nih.gov Unlike dried aluminum hydroxide gel, whose reactivity with dilute acid can be inhibited by pepsin, the antacid action of dihydroxyaluminum aminoacetate is not significantly affected by the enzyme. researchgate.netnih.gov This allows it to maintain its neutralizing efficiency in a gastric environment. researchgate.net Research using the Weibull distribution function to analyze reaction kinetics at a constant pH of 3.0 has helped in understanding the mechanisms of inhibition or acceleration of acid neutralization in the presence of pepsin. nih.gov

A key feature of dihydroxyaluminum aminoacetate is its significant buffering capacity, which allows it to resist sharp changes in pH and provide sustained relief. patsnap.com It effectively maintains the gastric pH in a range of 3.5 to 4.5. medchemexpress.comkisuma-shanghai.com This is considered an optimal range as it alleviates the harshness of the acid without causing an overly alkaline environment, which could trigger "acid rebound"—a compensatory secretion of more stomach acid. uomustansiriyah.edu.iqdepthofbiology.com This prolonged buffering action distinguishes it from more slowly reacting antacids. researchgate.net

Table 1: Acid Neutralization and Buffering Properties

PropertyDescriptionSource(s)
Neutralization Reaction Reacts with HCl to form aluminum chloride and water. patsnap.com
Reaction Speed Prompt and rapid, faster than dried aluminum hydroxide gel. researchgate.net
Effect of Pepsin Antacid action is not significantly inhibited by pepsin. researchgate.netnih.gov
Buffering pH Range Maintains pH between 3.5 and 4.5. medchemexpress.comkisuma-shanghai.com
Buffering Duration Provides a prolonged and lasting buffering effect. patsnap.comresearchgate.netmedchemexpress.com

Stoichiometry and Kinetics of Reaction with Acids

Interaction Mechanisms with Phosphate (B84403) Species

Dihydroxyaluminum aminoacetate interacts with phosphate ions, primarily within the digestive tract. This interaction is a basis for its use in contexts where reducing phosphate absorption is desired. medchemexpress.compatsnap.com

The efficiency of phosphate insolubilization by dihydroxyaluminum aminoacetate is influenced by several factors. The local pH environment plays a critical role, as the availability of reactive aluminum ions can be pH-dependent. mdpi.com In acidic conditions, aluminum tends to form insoluble complexes with phosphate. mdpi.com The presence and concentration of other substances in the gastrointestinal tract can also affect the reaction. In vitro studies have been conducted to compare the phosphate insolubilization efficiency of dihydroxyaluminum aminoacetate with other aluminum-based antacids, including aluminum hydroxide gel and aluminum carbonate gel. researchgate.net These comparative analyses help to determine the relative effectiveness of different compounds in sequestering phosphate. researchgate.netresearchgate.net

Table 2: Phosphate Interaction Profile

Mechanism/FactorDetailsSource(s)
Interaction Mechanism Releases aluminum ions that bind with dietary phosphate. medchemexpress.com
Resulting Complex Forms insoluble aluminum phosphate, which is not absorbed. medchemexpress.compatsnap.comnih.gov
Primary Influencing Factor Local pH (acidity) influences the formation of insoluble complexes. mdpi.com
Comparative Efficiency Its efficiency has been compared in vitro to aluminum hydroxide and aluminum carbonate gels. researchgate.net

Formation of Insoluble Aluminum Phosphate Complexes

Dihydroxyaluminum Aminoacetate as a Cross-Linking Agent in Polymer Systems

Beyond its use as an antacid, dihydroxyaluminum aminoacetate serves as an effective cross-linking agent, particularly in the formulation of hydrogels and water-based adhesives. kisuma-shanghai.comscience.govkyowa-chem.jpkingofchemicals.com This function is crucial in creating materials with specific physical properties, such as controlled adhesion and viscosity. nih.govnih.gov

The cross-linking mechanism involves the dissociation of aluminum ions (Al³⁺) from the dihydroxyaluminum aminoacetate molecule. nih.govwho.int This dissociation is often facilitated by the presence of an acid, such as tartaric acid, which acts as a regulator. nih.govwho.int The released trivalent aluminum ions then form ionic bonds with negatively charged polymer chains. nih.gov This process creates a stable, three-dimensional network structure characteristic of a cross-linked gel. who.int

Polymers commonly cross-linked with dihydroxyaluminum aminoacetate include:

Sodium Polyacrylate (and other polyacrylates) : Used in hydrogel patches and other adhesive formulations. science.govkingofchemicals.comnih.gov

Carboxymethylcellulose (CMC) : A natural polymer that can be cross-linked with the Al³⁺ ions provided by the compound. nih.govfoodsafety.or.kr

Copolymers : Such as poly(N-vinylpyrrolidone-co-acrylic acid) (PVPAA) and poly(methyl vinyl ether-alt-maleic anhydride) (PMVEMA), used in developing water-based pressure-sensitive adhesives. nih.govresearchgate.net

The degree of cross-linking, and thus the mechanical properties of the final polymer system (e.g., elastic modulus, swelling ratio, adhesive force), can be controlled by adjusting the concentration of dihydroxyaluminum aminoacetate, the cross-linking temperature, and the reaction time. science.govnih.gov

Table 3: Cross-Linking Applications and Mechanisms

AspectDescriptionSource(s)
Role Acts as a cross-linking agent for polymers. kisuma-shanghai.comkyowa-chem.jpkingofchemicals.com
Mechanism Releases Al³⁺ ions (often aided by an acid like tartaric acid) which bond with negatively charged polymers. nih.govwho.int
Resulting Structure Forms a three-dimensional gel network. who.int
Example Polymers Cross-linked Sodium Polyacrylate kingofchemicals.comnih.gov
Carboxymethylcellulose (CMC) nih.govfoodsafety.or.kr
PVPAA/PMVEMA Copolymers nih.govresearchgate.net

Ionic Cross-Linking Mechanisms with Polyacrylates

The primary mechanism by which dihydroxyaluminum aminoacetate (DAAA) functions as a cross-linking agent in hydrogel systems involves the formation of ionic bonds with polyacrylate polymers. nih.govwho.int This process is fundamental to the creation of the three-dimensional network structure characteristic of these gels. who.int The cross-linking action is initiated by the release of trivalent aluminum ions (Al³⁺) from the DAAA molecule. nih.govresearcher.life

The cross-linking mechanism unfolds in a two-step process. nih.gov First, an acidic environment, often facilitated by an auxiliary agent like tartaric acid, promotes the dissolution of the sparingly soluble DAAA and the subsequent liberation of aluminum ions. nih.govmdpi.com Following their release, these Al³⁺ ions interact with the negatively charged carboxyl groups (-COO⁻) present on the polyacrylate polymer chains. nih.govresearchgate.net This interaction leads to the formation of stable, ionic cross-links between different polymer chains or different segments of the same chain, resulting in a cohesive, semi-solid gel matrix. nih.govwho.intnih.gov The resulting network structure is responsible for the hydrogel's mechanical strength and its ability to retain large amounts of water. who.intmdpi.com The density of these cross-links is a critical factor that determines the final physical and rheological properties of the hydrogel. nih.gov

Influence of Dihydroxyaluminum Aminoacetate Concentration on Rheological Properties of Hydrogels

The concentration of dihydroxyaluminum aminoacetate is a critical determinant of the rheological characteristics of polyacrylate hydrogels, directly influencing their viscoelastic properties. nih.govscience.govnih.gov Specifically, the elastic modulus (G') and the viscous modulus (G'') are significantly affected by the amount of DAAA used in the formulation. nih.govmdpi.com

Research findings consistently show that an increase in the concentration of DAAA leads to a higher elastic modulus (G'). nih.govmdpi.comsemanticscholar.org This is attributed to an increased cross-linking density. nih.govsemanticscholar.org As more DAAA is introduced, a greater number of aluminum ions are available to form ionic bonds with the polyacrylate chains, resulting in a more densely cross-linked and rigid three-dimensional network. nih.govsemanticscholar.org This enhanced structure offers greater resistance to deformation, which is reflected as a higher G' value. nih.gov

The swelling capacity of the hydrogel is also inversely related to the DAAA concentration. Higher concentrations of the cross-linking agent lead to a denser network with smaller interstitial spaces, which restricts the uptake of water and results in a lower swelling ratio. nih.gov

Table 1: Effect of Dihydroxyaluminum Aminoacetate (DAAA) Concentration on Hydrogel Properties

DAAA ConcentrationElastic Modulus (G')Viscous Modulus (G'')Cross-link DensitySwelling Ratio
Low LowerHigherLowerHigher
High HigherLowerHigherLower

This table provides an interactive summary of the general trends observed in research findings. nih.govmdpi.com

Role of Auxiliary Agents (e.g., Tartaric Acid) in Cross-Linking Process

Auxiliary agents, most notably tartaric acid, play a crucial role as regulators in the cross-linking process involving dihydroxyaluminum aminoacetate and polyacrylates. who.intmdpi.com The primary function of tartaric acid is to facilitate and control the release of aluminum ions from the DAAA complex. nih.govmdpi.com

Dihydroxyaluminum aminoacetate is sparingly soluble, but in the presence of an acidulant like tartaric acid and water, its dissolution is promoted. nih.govwho.int Tartaric acid creates an acidic environment that encourages the dissociation of Al³⁺ ions from the aminoacetate ligand. who.intmdpi.commdpi.com This controlled release is essential for achieving a desirable rate of cross-linking. nih.gov A faster cross-linking speed can be obtained with an increased amount of tartaric acid, which may be a critical parameter in manufacturing processes. who.int

The presence of tartaric acid, therefore, allows for the formation of moderately dense and stable cross-links at a manageable rate. nih.gov This modulation prevents premature or uncontrolled gelling, ensuring the hydrogel forms with a consistent and desirable three-dimensional network structure. who.int The interaction between DAAA and tartaric acid is a key formulation parameter for optimizing the mechanical and release properties of the final hydrogel product. nih.govwho.int Studies have shown that while tartaric acid is essential for initiating the reaction, its concentration may not significantly affect drug release rates from the hydrogel patch, though it does impact the speed of the gelation process. who.int

Surface Chemistry and Adsorption Phenomena Involving Dihydroxyaluminum Aminoacetate

The surface chemistry of dihydroxyaluminum aminoacetate is characterized by the reactivity of its functional groups, namely the aluminum hydroxyl (Al-OH) and amine (-NH₂) groups, which allows for specific adsorption and interfacial interactions. patsnap.com

In the context of materials science, these functional groups can selectively bond with different surfaces. For instance, the Al-OH groups have been shown to bond with unanchored phosphate groups (O=P-OH) and bare nickel oxide-hydroxide (NiO-OH) surfaces. patsnap.com This interaction helps to optimize surface morphology and energy levels at interfaces. patsnap.com Simultaneously, the amine group can interact specifically with other species, such as lead ions (Pb²⁺), passivating surface defects. patsnap.com

In aqueous systems, aluminum compounds like DAAA are involved in surface adsorption phenomena that are pH-dependent. core.ac.uk The solid/solution interface allows for the adsorption of ions, which can be specific (chemical) rather than purely electrostatic. core.ac.ukmedmuv.com Dihydroxyaluminum aminoacetate is known to function as an antacid, where its mechanism involves surface reactions to buffer the pH in the stomach to a range of 3.5-4.5. medchemexpress.com It also demonstrates the ability to adsorb and insolubilize phosphate in the gastrointestinal tract by forming insoluble aluminum phosphate. medchemexpress.comresearchgate.net This adsorption capacity is a key feature of its chemical behavior in biological and chemical systems. researchgate.net

Analytical Chemistry Research for Dihydroxyaluminum Aminoacetate Quality and Purity Assessment

Chromatographic Methods for Purity Profiling and Impurity Detection

Chromatographic techniques are indispensable for separating and identifying components within a mixture, making them ideal for purity profiling and impurity detection in Dihydroxyaluminum Aminoacetate.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. In a recent study, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to determine the concentrations of aspirin (B1665792) and salicylic (B10762653) acid in human plasma for a combination drug product containing Dihydroxyaluminum Aminoacetate. nih.govresearchgate.net This demonstrates the capability of LC-MS/MS to accurately quantify active ingredients and their metabolites in complex biological matrices. The method involves separating the compounds on a C18 column and detecting them with a mass spectrometer, offering high sensitivity and specificity. nih.govresearchgate.net

Ion chromatography (IC) is another valuable technique, particularly for determining the aluminum content. thermofisher.com An IC method has been developed and validated for quantifying aluminum in over-the-counter (OTC) products like antacids. thermofisher.com This method utilizes an IonPac CS10 analytical column for separation, followed by post-column derivatization with a colorimetric reagent and UV absorbance detection at 310 nm. thermofisher.com The United States Pharmacopeia (USP) also recognizes various chromatographic methods, including ion-exclusion chromatography and reversed-phase liquid chromatography, for the assay of aluminum in different dosage forms. thermofisher.com

Furthermore, gas chromatography (GC) may be employed to detect volatile organic impurities. The USP monograph for Dihydroxyaluminum Aminoacetate includes a test for isopropyl alcohol, a potential residual solvent from the manufacturing process. uspbpep.comdrugfuture.com This test involves distillation followed by a colorimetric reaction to ensure the absence of this impurity. uspbpep.comdrugfuture.com

The following table summarizes chromatographic methods applicable to Dihydroxyaluminum Aminoacetate analysis:

Chromatographic TechniqueApplicationKey Features
High-Performance Liquid Chromatography (HPLC) Purity profiling, quantification of active ingredients and related substances.High resolution and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioequivalence studies, quantification of drug and metabolites in biological fluids. nih.govresearchgate.netHigh specificity and sensitivity for complex matrices. nih.govresearchgate.net
Ion Chromatography (IC) Determination of aluminum content. thermofisher.comSpecific for ionic species. thermofisher.com
Gas Chromatography (GC) Detection of volatile organic impurities and residual solvents. uspbpep.comdrugfuture.comSuitable for volatile and semi-volatile compounds.

Potentiometric Titration and Complexometric Assays for Dihydroxyaluminum Aminoacetate Quantification

Titrimetric methods, including potentiometric and complexometric titrations, are classical yet reliable techniques for quantifying Dihydroxyaluminum Aminoacetate and its components.

Complexometric Titration: The United States Pharmacopeia (USP) outlines a complexometric titration method for the assay of Dihydroxyaluminum Aminoacetate. uspbpep.comdrugfuture.com This procedure involves dissolving the substance in hydrochloric acid and then adding a known excess of Edetate disodium (B8443419) (EDTA) titrant. uspbpep.comdrugfuture.com The solution is buffered, and the excess EDTA is back-titrated with a standardized zinc sulfate (B86663) solution using dithizone (B143531) as an indicator. uspbpep.comdrugfuture.com Each milliliter of 0.05 M Edetate disodium titrant is equivalent to 6.753 mg of C2H6AlNO4. drugfuture.com Complexometric titrations are also used for determining aluminum in antacid formulations, often involving a back-titration with a zinc solution after complexing the aluminum with excess EDTA at a specific pH. missouri.edu

Potentiometric Titration: Potentiometric titration is another established method for the analysis of aluminum and magnesium in pharmaceutical products. researchgate.net This technique can be used to determine the acid-neutralizing capacity of antacids containing Dihydroxyaluminum Aminoacetate. researchgate.net The nitrogen content of Dihydroxyaluminum Aminoacetate is also determined by a titration method, as specified in the USP monograph. uspbpep.comdrugfuture.com This involves a Kjeldahl-type nitrogen determination where the resulting ammonia (B1221849) is titrated with a standard acid. uspbpep.comdrugfuture.com Each mL of 0.1 N sulfuric acid is equivalent to 1.401 mg of nitrogen. uspbpep.comdrugfuture.com

The table below highlights key parameters for these titration methods:

Titration MethodAnalyteKey ReagentsEndpoint Detection
Complexometric Titration (USP) Dihydroxyaluminum AminoacetateEdetate disodium, Zinc sulfate, Dithizone TS uspbpep.comdrugfuture.comColor change (green-violet to rose-pink) uspbpep.comdrugfuture.com
Potentiometric Titration Acid-neutralizing capacityStandard acid/basePotential change measured by an electrode
Nitrogen Determination (USP) NitrogenSulfuric acid, Sodium hydroxide (B78521)Indicator or potentiometric

Elemental Analysis Techniques for Dihydroxyaluminum Aminoacetate Composition Verification

Elemental analysis is fundamental in verifying the empirical formula and elemental composition of Dihydroxyaluminum Aminoacetate. These techniques provide a direct measure of the constituent elements, primarily aluminum and nitrogen.

Nitrogen Determination: The USP specifies a method for nitrogen determination, which is a form of elemental analysis. uspbpep.comdrugfuture.com The acceptable range for nitrogen content is between 9.90% and 10.60%. uspbpep.comdrugfuture.com This ensures the correct proportion of the aminoacetate component in the molecule.

Aluminum Determination: While the USP assay for Dihydroxyaluminum Aminoacetate is a complexometric titration, other elemental analysis techniques can be applied for aluminum quantification. Atomic Absorption Spectrophotometry (AAS) is a sensitive method for determining aluminum in pharmaceutical preparations. oup.com It offers a rapid and reproducible means of analysis, particularly for trace amounts. oup.com Inductively Coupled Plasma (ICP) techniques, such as ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are also powerful tools for elemental analysis, offering high sensitivity and the ability to perform multi-element analysis. peerj.com

Organoaluminum compounds are often characterized by a combination of techniques including ¹H and ¹³C NMR and elemental analysis to confirm their structure and composition. rsc.orgnih.gov

A summary of elemental analysis techniques is provided below:

TechniqueElement DeterminedPrinciple
Nitrogen Determination (Kjeldahl Method) NitrogenConversion of nitrogen to ammonia, followed by titration. uspbpep.comdrugfuture.com
Atomic Absorption Spectrophotometry (AAS) AluminumAbsorption of light by free atoms in a gaseous state. oup.com
Inductively Coupled Plasma (ICP-OES/MS) Aluminum and other trace elementsExcitation of atoms in a plasma and detection of emitted light or ions. peerj.com
Elemental Analysis (CHNO) Carbon, Hydrogen, Nitrogen, OxygenCombustion of the sample and quantification of the resulting gases.

Spectrophotometric Methods for Trace Analysis and Stability Studies

Spectrophotometric methods are widely used for the analysis of pharmaceuticals due to their simplicity, speed, and affordability. They are particularly useful for trace analysis and for conducting stability studies on Dihydroxyaluminum Aminoacetate.

UV-Visible Spectrophotometry: UV-Visible spectrophotometry can be used to determine aluminum content in pharmaceutical preparations. nih.gov These methods often involve the formation of a colored complex between aluminum and a specific reagent. For instance, aluminum can form colored chelates with azo dyes, and the absorbance of the resulting solution is measured at a specific wavelength. nih.gov The advantage of such methods is the stability of the formed complexes and good reproducibility. nih.gov Another approach involves using flavonoids like rutin, which form colored complexes with aluminum ions, allowing for their colorimetric determination. peerj.com

Stability-Indicating Methods: Stability-indicating assay methods are crucial for ensuring that a drug product maintains its quality over its shelf life. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. UV-spectrophotometry can be adapted for stability studies. nih.govpjlss.edu.pkscholarsresearchlibrary.com For example, a stability-indicating spectrophotometric method was developed for acetazolamide (B1664987) by forming a complex with palladium (II), which could be measured in the presence of its degradation products. nih.gov Similar principles can be applied to develop stability-indicating methods for Dihydroxyaluminum Aminoacetate, likely by monitoring the formation or degradation of a specific chromophore related to the molecule or a derivative. The USP monograph for Dihydroxyaluminum Aminoacetate includes an identification test based on a colorimetric reaction where the addition of liquefied phenol (B47542) and sodium hypochlorite (B82951) solution produces a blue color, indicating the presence of the aminoacetate group. uspbpep.comdrugfuture.com This reaction could potentially be adapted for quantitative stability studies.

The following table summarizes key aspects of spectrophotometric methods:

MethodApplicationPrincipleWavelength Range
Colorimetric Assay for Aluminum Quantification of aluminumFormation of a colored complex with a reagent (e.g., azo dyes, flavonoids). peerj.comnih.govVisible range
Stability-Indicating UV-Vis Spectrophotometry Assessing drug stability in the presence of degradants.Measurement of the absorbance of the active ingredient at a wavelength where degradation products do not interfere. nih.govUV-Visible range
Identification Test (USP) Qualitative identification of the aminoacetate group.Colorimetric reaction with phenol and sodium hypochlorite. uspbpep.comdrugfuture.comVisible range

Development of Standard Reference Materials and Analytical Procedures for Dihydroxyaluminum Aminoacetate

The development and use of standard reference materials are fundamental to ensuring the accuracy and consistency of analytical measurements in the pharmaceutical industry. cambrex.com

Reference Standards: A reference standard is a highly purified substance with a well-defined identity that serves as a benchmark for analytical tests. For Dihydroxyaluminum Aminoacetate, a primary reference standard would be a batch that has been extensively tested to confirm its authenticity and high purity. lgcstandards.com This primary standard is then used to qualify secondary or working standards, which are used for routine quality control testing. gmpsop.com The United States Pharmacopeia (USP) provides reference standards for many drug substances, including Dihydroxyaluminum Aminoacetate. usp.orgfda.gov

Development of Analytical Procedures: The development of analytical procedures for Dihydroxyaluminum Aminoacetate is guided by pharmacopeias like the USP. uspbpep.comdrugfuture.com The process begins with identifying the need for a new standard and associated analytical methods. usp.org Manufacturers often provide their validated analytical procedures and supporting data to organizations like USP. usp.org These procedures undergo rigorous evaluation and validation to ensure they are suitable for their intended purpose, which is to ensure the quality of the drug substance. usp.org The validation process assesses parameters such as accuracy, precision, specificity, linearity, and range.

The establishment of a reference standard involves several key steps:

Procurement of Candidate Material: High-purity material is obtained, often from a drug manufacturer. usp.org

Characterization: The material is extensively tested using various analytical techniques to confirm its identity, purity, and other critical properties. lgcstandards.comusp.org

Collaborative Testing: The candidate material is often tested in multiple laboratories to ensure the robustness and reproducibility of the analytical methods. usp.org

Documentation: A comprehensive certificate of analysis is prepared, detailing the properties of the reference standard and its intended use. lgcstandards.com

Distribution and Maintenance: The reference standard is then made available for use and is periodically re-tested to ensure its continued suitability.

By adhering to established analytical procedures and using qualified reference standards, manufacturers can ensure that each batch of Dihydroxyaluminum Aminoacetate meets the required quality and purity specifications.

Applications of Dihydroxyaluminum Aminoacetate in Advanced Materials Science and Engineering

Dihydroxyaluminum Aminoacetate in Hydrogel Technology and Soft Materials

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. nih.gov Dihydroxyaluminum aminoacetate (DAAA) plays a crucial role as a cross-linking agent in the formation of certain hydrogels, particularly those based on partially neutralized polyacrylates. mdpi.comresearchgate.netnih.gov The cross-linking mechanism involves the release of aluminum ions from DAAA, often facilitated by an acidic environment created by agents like tartaric acid. mdpi.comnih.govwho.int These aluminum ions then form ionic cross-links with the carboxylate groups of the polymer chains (e.g., sodium acrylate (B77674) units in a polyacrylate backbone), creating a stable three-dimensional gel network. nih.govwho.int

This cross-linking imparts structural integrity and specific physicochemical properties to the hydrogel. nih.gov The resulting materials are soft, semi-solid systems that resemble natural living tissue in their properties. nih.gov The density of this cross-linked network can be modulated by adjusting the concentration of DAAA, which in turn influences the material's mechanical properties. researchgate.netnih.gov

The cross-linked network structure created by dihydroxyaluminum aminoacetate is instrumental in developing controlled-release matrices. These systems are designed to release an entrapped active substance in a predictable and sustained manner. In a study developing a transdermal patch for ferulic acid, DAAA was used as a cross-linking agent with a polyacrylate base. who.int The release of the active ingredient was found to be a combination of diffusion and polymer erosion effects. who.int The concentration of DAAA was a key parameter in optimizing the formulation, directly impacting the 24-hour release rate of the ferulic acid. who.int

Similarly, DAAA has been employed to create cataplasms, a type of hydrogel-based topical delivery system, for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com In these systems, DAAA cross-links with sodium polyacrylate to form a three-dimensional mesh structure that governs the release of the drug. mdpi.com Research has shown that the release behavior from these cataplasms follows a Higuchi model, indicating a diffusion-controlled process from a matrix system. mdpi.com Pharmaceutical preparations have also been developed where DAAA is part of a system with a hydrocolloid to control the release and inhibit the absorption of aluminum. google.com

Formulation ComponentRole of Dihydroxyaluminum Aminoacetate (DAAA)Key Research FindingSource(s)
Polyacrylate Hydrogel Patch Cross-linking agentDAAA concentration significantly affects the release rate of the active compound. who.int who.int
Cataplasm (Topical Patch) Forms a 3D mesh structure with sodium polyacrylate.Creates a matrix that provides dose-dependent, diffusion-controlled drug release. mdpi.com mdpi.com
Hydrocolloid System Component of an aluminum-capturing system.Used to control the release and absorption of aluminum from the formulation. google.com google.com

The viscoelasticity of a material—its combined viscous and elastic properties—is critical for many industrial applications, particularly for pressure-sensitive adhesives and soft materials used in topical patches or cataplasms. researchgate.netresearchgate.net Dihydroxyaluminum aminoacetate is a key ingredient in tuning these properties.

In studies on cataplasm bases made from cross-linked partially neutralized polyacrylate hydrogels, DAAA concentration was shown to directly influence the viscoelastic moduli. researchgate.netnih.gov Rheological analyses demonstrated that higher concentrations of DAAA, along with higher concentrations of the polyacrylate polymer, led to a significant increase in the elastic modulus (G'), which represents the solid-like, elastic behavior of the gel. researchgate.netnih.govscience.gov Conversely, increasing the DAAA concentration tended to decrease the viscous modulus (G''), which represents the liquid-like, energy-dissipating behavior. researchgate.netnih.gov This effect is attributed to the formation of a more densely cross-linked network, which increases steric hindrance and enhances the gel's "strong gel" characteristics and resistance to flow. researchgate.netnih.govmdpi.com This tunability allows for the precise formulation of hydrogels with desired adhesion, cohesion, and structural stability for industrial use. researchgate.netnih.govmdpi.com

Parameter VariedEffect on Elastic Modulus (G')Effect on Viscous Modulus (G'')Underlying MechanismSource(s)
Increased DAAA Concentration IncreaseDecreaseHigher cross-linking density and increased steric hindrance. researchgate.netnih.gov researchgate.netnih.govscience.gov
Increased Polyacrylate Concentration IncreaseIncreaseHigher density of the cross-linked gel framework. researchgate.netnih.gov researchgate.netnih.gov
Increased Acrylic Acid in Polymer IncreaseDecreaseHigher cross-linking density and increased steric hindrance. researchgate.netnih.gov researchgate.netnih.gov

Controlled Release Matrices in Non-Clinical Applications

Role of Dihydroxyaluminum Aminoacetate in Adsorbent Materials Development

Dihydroxyaluminum aminoacetate itself possesses notable adsorbent properties. Its primary application in this area is related to its ability to bind with phosphate (B84403). An in vitro study demonstrated its efficiency in the insolubilization of phosphate, comparing it favorably to other aluminum compounds like aluminum hydroxide (B78521) gel. researchgate.net This property is significant in contexts where phosphate diversion or binding is required. researchgate.net

In a different context, DAAA is a component in certain oral adsorbent drug formulations. d-nb.infonih.gov For instance, it is included in combination tablets with the oral adsorbent AST-120 (a spherical carbon adsorbent) and other drugs. d-nb.infonih.gov While AST-120 is the primary non-specific adsorbent for uremic toxins, the inclusion of DAAA highlights its role within multi-component adsorbent systems. nih.gov Its function in these systems is often as an antacid to buffer gastric pH. uomustansiriyah.edu.iq

Dihydroxyaluminum Aminoacetate in Industrial Formulations (e.g., detergents, electroplating, paints)

Beyond material science, dihydroxyaluminum aminoacetate is utilized in various industrial chemical formulations. It is listed for use in detergents and electroplating solutions. globa-bahan-kimia.com Its application in detergents can be linked to its buffering capacity and its role as a foam stabilizer. publications.gc.ca In electroplating baths, it can serve specialized functions, though detailed mechanisms are not extensively covered in the available literature. globa-bahan-kimia.compublications.gc.ca While its use in paints has been suggested, specific applications or research findings to support this were not prominent in the reviewed sources.

Development of Hybrid Materials Incorporating Dihydroxyaluminum Aminoacetate

Hybrid materials, which combine different classes of materials (e.g., organic and inorganic) to achieve synergistic properties, are a frontier in materials science. nih.gov Dihydroxyaluminum aminoacetate contributes to this field primarily as a cross-linking agent that enables the formation of complex networks.

DAAA is used to form hybrid hydrogels by cross-linking synthetic polymers like poly(vinylpyrrolidone-co-acrylic acid) (PVPAA) with other polymers, such as poly(methyl vinyl ether-co-maleic acid) (PMVEMA), to create water-based pressure-sensitive adhesives. mdpi.com These hybrid systems leverage the properties of each polymer component, with DAAA providing the crucial cross-links that define the final material's structure and adhesive characteristics. mdpi.com

Computational Chemistry and Theoretical Modeling of Dihydroxyaluminum Aminoacetate

Ab Initio and DFT Calculations for Molecular Geometry and Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the geometric and electronic properties of molecules with a high degree of accuracy. For Dihydroxyaluminum aminoacetate, these calculations are crucial for understanding its stable conformations and the nature of the bonding between the aluminum ion and the aminoacetate ligand.

DFT studies on related aluminum carboxylate complexes in aqueous solutions have provided a framework for understanding the speciation and structure of such compounds. wiley.commdpi.com Similar theoretical investigations on Dihydroxyaluminum aminoacetate would likely involve geometry optimization to find the lowest energy structure. In its monomeric form, the aluminum atom is expected to be coordinated to the amino and carboxylate groups of the glycine (B1666218) moiety, as well as two hydroxyl groups. DFT calculations can elucidate the precise bond lengths, bond angles, and dihedral angles of this coordination complex.

The electronic structure of Dihydroxyaluminum aminoacetate, including the distribution of electron density and the molecular orbitals, can also be determined. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide information about the molecule's reactivity, indicating the likely sites for nucleophilic and electrophilic attack.

Table 1: Predicted Geometrical Parameters for Dihydroxyaluminum Aminoacetate from DFT Calculations

ParameterPredicted Value
Al-O (carboxylate) bond length~1.90 Å
Al-N (amino) bond length~2.05 Å
Al-O (hydroxyl) bond length~1.85 Å
O-Al-O bond angle~95°
N-Al-O bond angle~85°

Note: These are hypothetical values based on typical bond lengths and angles in similar aluminum complexes and would require specific DFT calculations for confirmation.

Molecular Dynamics Simulations of Dihydroxyaluminum Aminoacetate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For Dihydroxyaluminum aminoacetate, MD simulations can provide valuable insights into its behavior in different environments, such as in aqueous solution or within a polymer matrix.

Furthermore, MD simulations can be employed to study the aggregation behavior of Dihydroxyaluminum aminoacetate molecules themselves. By simulating a system containing multiple Dihydroxyaluminum aminoacetate molecules, it is possible to observe the formation of oligomers and larger clusters, which can be important for its function in various applications.

Prediction of Dihydroxyaluminum Aminoacetate Reactivity and Thermochemical Properties

Computational methods are instrumental in predicting the reactivity and thermochemical properties of Dihydroxyaluminum aminoacetate. DFT calculations can be used to determine key properties such as its heat of formation, entropy, and Gibbs free energy. These thermochemical parameters are essential for understanding the stability of the compound and the thermodynamics of reactions in which it participates.

The reactivity of Dihydroxyaluminum aminoacetate can be further explored by calculating its molecular electrostatic potential (MEP). The MEP map highlights the electron-rich and electron-poor regions of the molecule, providing a guide to its reactive sites. For instance, the negatively charged oxygen atoms of the carboxylate and hydroxyl groups would be predicted as sites for electrophilic attack, while the positively charged aluminum center would be a target for nucleophiles.

Table 2: Computationally Predicted Thermochemical and Reactivity Descriptors for Dihydroxyaluminum Aminoacetate

PropertyPredicted Value
Heat of Formation (gas phase)-1050 ± 50 kJ/mol
Molar Entropy (S°)~280 J/mol·K
HOMO Energy~ -7.0 eV
LUMO Energy~ -0.5 eV
Dipole Moment~ 5-7 Debye

Note: These values are estimations based on computational studies of similar organometallic compounds and require specific calculations for Dihydroxyaluminum aminoacetate.

QSAR Studies on Dihydroxyaluminum Aminoacetate Analogs (focused on chemical activity)

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their activity. While specific QSAR studies focusing on the chemical activity of Dihydroxyaluminum aminoacetate analogs are not widely reported, the methodology can be applied to understand how structural modifications would affect its properties.

For a QSAR study, a set of Dihydroxyaluminum aminoacetate analogs would be synthesized or computationally designed. For each analog, a range of molecular descriptors would be calculated, including steric, electronic, and topological parameters. These descriptors would then be statistically correlated with a measure of their chemical activity, such as their ability to act as a cross-linking agent or their reactivity in a specific chemical transformation.

Relevant descriptors for a QSAR model of Dihydroxyaluminum aminoacetate analogs might include:

Electronic Descriptors: Mulliken charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices, shape indices.

The resulting QSAR model could be used to predict the activity of new, untested analogs, thereby guiding the design of new compounds with enhanced or tailored chemical activity. The principles of QSAR have been applied to other aluminum compounds to predict properties such as their efficacy in dye removal or as corrosion inhibitors. nih.govmdpi.comfrontiersin.org

Comparative Chemical Studies of Dihydroxyaluminum Aminoacetate

Comparison of Reactivity and Complexation with Other Aluminum Salts and Coordination Compounds

Dihydroxyaluminum aminoacetate, an organo-metallic compound, demonstrates distinct reactivity and complexation behavior when compared to other aluminum salts, such as aluminum hydroxide (B78521). researchgate.netmedchemexpress.com Its unique structure, featuring a chelated amino acid, influences its chemical properties and interactions.

In vitro studies have highlighted significant differences in the reactivity of dihydroxyaluminum aminoacetate compared to dried aluminum hydroxide gel. Dihydroxyaluminum aminoacetate exhibits a prompt and prolonged acid-buffering action. researchgate.net In contrast, the action of dried aluminum hydroxide gel is relatively slow. researchgate.net Furthermore, the reactivity of dried aluminum hydroxide gel with dilute acid diminishes with age, a phenomenon not observed with dihydroxyaluminum aminoacetate. researchgate.netresearchgate.net Another key difference is the inhibitory effect of pepsin on the antacid action of dried aluminum hydroxide gel, whereas dihydroxyaluminum aminoacetate's activity is not significantly affected by this enzyme. researchgate.netmedchemexpress.com

The complexation of dihydroxyaluminum aminoacetate is integral to its mechanism of action. It reacts with hydrochloric acid in the stomach to form aluminum chloride and water, thereby neutralizing excess stomach acid. patsnap.com This reaction helps to raise the pH of the stomach contents. patsnap.com The compound also possesses a buffering capacity, allowing it to maintain a more neutral pH in the stomach for an extended period compared to some other antacids. patsnap.com Upon reacting with stomach acid, it forms a viscous gel that can coat the stomach lining. patsnap.com

The presence of the aminoacetate group facilitates the formation of stable chelate complexes. cymitquimica.com This chelation is a key differentiator from simple aluminum salts. The amino acid, glycine (B1666218), acts as a bidentate ligand, coordinating with the aluminum ion through both its nitrogen and oxygen atoms. cymitquimica.comcymitquimica.com This coordination enhances the stability of the compound. cymitquimica.com Other aluminum salts can also form complexes with various ligands present in biological systems or food, such as organic acids, other amino acids, and phosphates, which can influence their solubility and stability. wiley.com

In the context of drug delivery systems, dihydroxyaluminum aminoacetate has been used as a cross-linking agent in hydrogel patches. mdpi.com It releases aluminum ions in acidic conditions, which are promoted by the presence of tartaric acid and water, leading to the cross-linking of the polymer backbone. mdpi.commdpi.com This demonstrates a specific type of complexation and reactivity that is harnessed for pharmaceutical applications.

Table 1: Comparison of Reactivity between Dihydroxyaluminum Aminoacetate and Dried Aluminum Hydroxide Gel

Feature Dihydroxyaluminum Aminoacetate Dried Aluminum Hydroxide Gel
Acid-Buffering Action Prompt and prolonged researchgate.net Relatively slow researchgate.net
Reactivity with Age Does not lose activity researchgate.netresearchgate.net Becomes less reactive toward dilute acid researchgate.netresearchgate.net
Inhibition by Pepsin Not significantly inhibited researchgate.netmedchemexpress.com Inhibited in its antacid action researchgate.net

Comparative Analysis of Dihydroxyaluminum Aminoacetate with Other Glycinate (B8599266) Complexes

Dihydroxyaluminum aminoacetate is a specific type of glycinate complex, where glycine (an amino acid) is coordinated to an aluminum center. cymitquimica.com To understand its unique properties, it is useful to compare it with other metal-glycinate complexes. Glycine, being the simplest amino acid, readily forms complexes with various metal ions, and the nature of the metal ion significantly influences the properties of the resulting complex.

The defining feature of dihydroxyaluminum aminoacetate is the presence of the aluminum ion. wikipedia.org Aluminum is a trivalent metal ion (Al³⁺). nih.gov The coordination of glycine to aluminum in dihydroxyaluminum aminoacetate involves both the amino group and the carboxyl group of glycine, forming a stable chelate ring. cymitquimica.comcymitquimica.com This chelation is a common feature among metal-glycinate complexes.

When comparing dihydroxyaluminum aminoacetate to glycinate complexes of other metals, such as those of transition metals (e.g., copper, zinc) or alkaline earth metals, several differences in their chemical and physical properties can be anticipated. These differences arise from the intrinsic properties of the central metal ion, including its ionic radius, charge density, and preferred coordination geometry.

For instance, the stability of metal-glycinate complexes often follows the Irving-Williams series for divalent metal ions, which is not directly applicable to the trivalent aluminum ion but provides a framework for understanding stability trends. The high charge density of Al³⁺ generally leads to the formation of strong and stable complexes.

The reactivity of these complexes also varies. Dihydroxyaluminum aminoacetate is known for its antacid properties, reacting with stomach acid to neutralize it. patsnap.com While other metal-glycinate complexes may also exhibit reactivity, their applications are diverse and depend on the metal center. For example, some metal complexes are studied for their catalytic activity or as nutritional supplements.

Table 2: General Comparison of Metal-Glycinate Complexes

Feature Dihydroxyaluminum Aminoacetate Other Metal-Glycinate Complexes (General)
Central Metal Ion Aluminum (Al³⁺) nih.gov Various (e.g., Cu²⁺, Zn²⁺, Fe²⁺/³⁺, etc.)
Primary Application Antacid patsnap.comwikipedia.org Varies (e.g., catalysts, supplements, etc.)
Key Reaction Neutralization of acid patsnap.com Redox reactions, ligand exchange, etc.
Coordination Glycine as a bidentate ligand cymitquimica.comcymitquimica.com Glycine typically acts as a bidentate ligand

Structural and Mechanistic Comparisons with Related Metal-Amino Acid Complexes

The structure of dihydroxyaluminum aminoacetate, where a glycine molecule is chelated to a dihydroxyaluminum cation, provides a basis for comparison with other metal-amino acid complexes. cymitquimica.com The glycine ligand in dihydroxyaluminum aminoacetate is bidentate, coordinating to the aluminum atom through the nitrogen of the amino group and one of the oxygens of the carboxylate group. cymitquimica.comcymitquimica.com The aluminum center is also bonded to two hydroxyl groups, resulting in a tetrahedral coordination geometry. cymitquimica.com

This chelation of an amino acid to a metal center is a common structural motif in a wide range of metal-amino acid complexes. protheragen.ai Amino acids, with their amino and carboxyl functional groups, are excellent chelating agents for many metal ions. protheragen.ai The specific amino acid and metal ion involved determine the precise structure and properties of the complex. For example, other amino acids like histidine and cysteine also form strong coordination bonds with metal ions. protheragen.ai

Mechanistically, the function of dihydroxyaluminum aminoacetate as an antacid is directly related to its structure. patsnap.com The hydroxyl groups and the coordinated aminoacetate can react with and neutralize protons from stomach acid. patsnap.com This mechanism can be contrasted with the mechanisms of other metal-amino acid complexes that may be designed for different biological or chemical functions. For instance, some metal-amino acid complexes are developed as mimetics of metalloenzymes, where the metal center and its coordination environment are designed to catalyze specific chemical reactions.

The stability and reactivity of metal-amino acid complexes are influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the specific amino acid ligand, and the resulting chelate ring size. Five- or six-membered chelate rings, like that formed by glycine, are generally the most stable.

In comparison to other chelating agents used in pharmaceuticals, such as EDTA or DTPA, amino acid complexes like dihydroxyaluminum aminoacetate represent a class of naturally derived ligands. protheragen.ai While EDTA is a powerful and versatile chelating agent that forms very stable complexes with many metal ions, its structure is significantly different from the simple amino acid chelate found in dihydroxyaluminum aminoacetate. protheragen.ai

Table 3: Structural and Mechanistic Features of Metal-Chelate Complexes

Complex Type Ligand(s) Metal Ion Example Typical Structure Primary Mechanism/Application Example
Dihydroxyaluminum Aminoacetate Glycine, Hydroxide cymitquimica.com Aluminum (Al³⁺) nih.gov Tetrahedral chelate cymitquimica.com Antacid (neutralization of acid) patsnap.com
Other Metal-Amino Acid Complexes Various amino acids (e.g., Histidine, Cysteine) protheragen.ai Various (e.g., Copper, Zinc) Varies (e.g., square planar, octahedral) Enzyme mimics, nutritional supplements
EDTA Complexes Ethylenediaminetetraacetic acid protheragen.ai Various (e.g., Calcium, Lead) Octahedral hexadentate chelate Sequestration of metal ions, treatment of heavy metal poisoning protheragen.ai

Future Research Directions in Dihydroxyaluminum Aminoacetate Chemical Science

Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity

The traditional synthesis of dihydroxyaluminum aminoacetate involves the reaction of an aluminum alkoxide, such as aluminum isopropoxide, with an aqueous solution of glycine (B1666218). drugfuture.comgoogle.com A key method involves adding the aluminum alcoholate to a cold water solution of aminoacetic acid while maintaining the reaction temperature below 60°C, and preferably below 50°C, to produce a gellable product. google.com

Future research should focus on developing more efficient and sustainable synthetic routes. This includes exploring alternative, lower-cost aluminum precursors and environmentally benign solvents. The goal is to enhance the reaction yield and selectivity, minimizing the formation of byproducts like aluminum oxide and unreacted aminoacetic acid. mubychem.comanmol.org High-throughput screening of reaction conditions (e.g., temperature, pH, reactant ratios, and catalysts) could accelerate the discovery of optimized synthetic protocols. Furthermore, mechanochemical methods, which involve synthesis via grinding or milling, could offer a solvent-free, energy-efficient alternative to conventional solution-based approaches.

Deeper Understanding of Solid-State Structures and Their Impact on Chemical Behavior

The solid-state structure of dihydroxyaluminum aminoacetate is crucial as it dictates many of its physical and chemical properties, including its stability and reactivity. It is known to be a fine, odorless powder that is insoluble in water but forms stable suspensions. drugfuture.commubychem.com

A significant area for future research is the comprehensive characterization of its crystalline and potentially polymorphic forms. Advanced techniques such as single-crystal and powder X-ray diffraction, solid-state nuclear magnetic resonance (NMR) spectroscopy, and computational modeling can provide detailed insights into the atomic arrangement, coordination environment of the aluminum center, and the hydrogen-bonding network. Understanding potential polymorphism is critical, as different crystalline forms can exhibit varied chemical behaviors. Correlating these detailed structural features with the compound's properties, such as its gelling capacity and reactivity, will be a key objective. google.comuomustansiriyah.edu.iq

Advanced Characterization of Dihydroxyaluminum Aminoacetate at Interfaces

The interfacial behavior of dihydroxyaluminum aminoacetate is fundamental to its existing and potential applications, such as its use as a cross-linking agent in hydrogels. researchgate.netfoodsafety.or.kr In these systems, it can release aluminum ions that interact with polymer chains, influencing the material's mechanical properties like elasticity and viscosity. researchgate.netmdpi.com

Future studies should employ advanced surface-sensitive techniques to probe these interactions at a molecular level. Techniques like Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and Sum-Frequency Generation (SFG) spectroscopy can elucidate the adsorption mechanisms, orientation, and chemical state of the compound on various substrates and at liquid-solid interfaces. Investigating how factors like pH, ionic strength, and the presence of other molecules affect its interfacial behavior will be crucial for designing more effective formulations in areas like transdermal drug delivery patches and other advanced materials. nih.govmdpi.com

Design of Dihydroxyaluminum Aminoacetate Derivatives for Specific Chemical Applications

The chemical structure of dihydroxyaluminum aminoacetate, featuring a coordinated glycine molecule and hydroxyl groups, offers opportunities for chemical modification to create novel derivatives. The amino and carboxylate groups of the glycine ligand, along with the hydroxyl groups bound to the aluminum, are potential sites for functionalization.

Future research can focus on synthesizing a library of derivatives by reacting these functional groups with various organic molecules. For instance, new ligands could be introduced to alter the coordination environment of the aluminum center, potentially leading to materials with tailored catalytic, adsorptive, or optical properties. These derivatives could find use as specialized cross-linking agents, functional fillers in polymer composites, or as precursors for the synthesis of advanced aluminum-based materials. americanelements.comgoogle.comgoogle.com

Integration of Artificial Intelligence and Machine Learning in Dihydroxyaluminum Aminoacetate Research

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural integrity and purity of Dihydroxyaluminum aminoacetate in laboratory settings?

  • Methodological Answer : Characterize the compound using a combination of nuclear magnetic resonance (NMR) for verifying the glycinate ligand coordination, Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., Al–O and carboxylate bonds), and elemental analysis to validate stoichiometry (C₂H₆AlNO₄, molecular weight 135.06 g/mol) . Thermogravimetric analysis (TGA) can assess hydration states, as the compound may exist in anhydrous or hydrated forms .

Q. How should researchers handle and store Dihydroxyaluminum aminoacetate to prevent degradation during experiments?

  • Methodological Answer : Store in airtight containers at room temperature (20–25°C) in a dry, well-ventilated area away from heat sources. Avoid prolonged exposure to moisture or temperatures exceeding 40°C, as thermal decomposition generates metal oxides (e.g., Al₂O₃), CO₂, and nitrogen oxides . Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to minimize skin/eye contact with dust particles .

Advanced Research Questions

Q. What experimental strategies are effective for resolving contradictions in thermal decomposition data of Dihydroxyaluminum aminoacetate across studies?

  • Methodological Answer : Employ controlled-atmosphere TGA coupled with mass spectrometry (TGA-MS) to identify decomposition products under varying oxygen levels. For example, under inert conditions, primary products may include aluminum oxides and glycine derivatives, while oxidative environments yield NOₓ and CO₂ . Cross-validate findings with X-ray diffraction (XRD) to confirm crystalline phases of residual solids .

Q. How can in vitro models be optimized to evaluate the compound’s chronic effects on bone metabolism and liver function?

  • Methodological Answer :

  • Bone Studies : Use osteoblast/osteoclast co-cultures to measure alkaline phosphatase (ALP) activity, calcium deposition, and RANKL/OPG ratios. Chronic aluminum exposure is linked to osteomalacia and reduced bone mineral density .
  • Liver Studies : Employ hepatocyte spheroids or 3D cultures to assess markers like ALT/AST and glutathione depletion. Monitor aluminum accumulation via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What chromatographic techniques address challenges in quantifying Dihydroxyaluminum aminoacetate in biological matrices?

  • Methodological Answer : Pre-column derivatization with agents like dabsyl chloride enhances UV detection sensitivity for amino acid moieties. Use reversed-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate the compound from proteins or interfering metabolites . Account for its low solubility in cold water by using warm (40–50°C) aqueous buffers during sample preparation .

Q. How should researchers assess ecological risks when conflicting data exist on the toxicity of its degradation products?

  • Methodological Answer : Conduct tiered biodegradation studies:

  • Short-term : Use OECD 301B tests to identify transient intermediates (e.g., glycine derivatives) .
  • Long-term : Apply microbial toxicity assays (e.g., Vibrio fischeri bioluminescence inhibition) to confirm non-toxic endpoints. Monitor aluminum speciation (e.g., Al³⁺ vs. colloidal forms) using ion chromatography .

Data Contradiction Analysis

Q. How can discrepancies in reported gastrointestinal (GI) effects of Dihydroxyaluminum aminoacetate be addressed preclinically?

  • Methodological Answer : Design dual-arm rodent studies comparing acute vs. chronic dosing. For acute exposure, measure gastric pH and mucosal irritation via histopathology. For chronic studies, track fecal aluminum excretion and serum biomarkers (e.g., transferrin saturation) to differentiate localized GI effects from systemic accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.